Phytyl diphosphate

Catalog No.
S647908
CAS No.
M.F
C20H42O7P2
M. Wt
456.5 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phytyl diphosphate

Product Name

Phytyl diphosphate

IUPAC Name

phosphono [(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl] hydrogen phosphate

Molecular Formula

C20H42O7P2

Molecular Weight

456.5 g/mol

InChI

InChI=1S/C20H42O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h15,17-19H,6-14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/b20-15+/t18-,19-/m1/s1

InChI Key

ITPLBNCCPZSWEU-PYDDKJGSSA-N

Synonyms

phytyl diphosphate

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCOP(=O)(O)OP(=O)(O)O)C

Isomeric SMILES

C[C@@H](CCC[C@@H](C)CCC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)CCCC(C)C

Description

The exact mass of the compound Phytyl diphosphate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C20 isoprenoids (diterpenes) [PR0104]. However, this does not mean our product can be used or applied in the same or a similar way.

Phytyl diphosphate is a chemical compound with the molecular formula C20_{20}H39_{39}O7_7P2_2, classified as a diterpenoid. It is characterized by its structure, which includes a long hydrophobic tail derived from phytol, a branched-chain hydrocarbon. The compound plays a crucial role in various biological processes, particularly in the biosynthesis of chlorophyll and other essential molecules in plants. Phytyl diphosphate serves as a precursor for the formation of chlorophyll a and b through enzymatic reactions catalyzed by chlorophyll synthase, which transfers the phytyl group to chlorophyllide .

  • Chlorophyll Synthesis: The primary reaction involving phytyl diphosphate is its conversion into chlorophyll a or b. In this process, chlorophyllide a reacts with phytyl diphosphate to produce chlorophyll a and diphosphate, catalyzed by the enzyme chlorophyll synthase .
  • Phytol Metabolism: Phytyl diphosphate is formed from phytol through phosphorylation. This involves two sequential kinase reactions that convert phytol to phytyl phosphate and subsequently to phytyl diphosphate .
  • Involvement in Other Pathways: Phytyl diphosphate also serves as a substrate for various enzymatic reactions involved in the synthesis of tocopherols (vitamin E) and other isoprenoids, contributing to plant metabolism and development .

Phytyl diphosphate exhibits significant biological activity, particularly in plants:

  • Role in Photosynthesis: As a precursor to chlorophyll, phytyl diphosphate is essential for photosynthesis. Chlorophyll molecules capture light energy, facilitating the conversion of carbon dioxide and water into glucose and oxygen .
  • Metabolic Significance: The compound is involved in the metabolism of phytol, which is released during the degradation of chlorophyll. This metabolic pathway is critical for recycling components within plant cells, especially during leaf senescence .

Phytyl diphosphate can be synthesized through several methods:

  • Enzymatic Phosphorylation: The most common natural synthesis method involves the phosphorylation of phytol by specific kinases located in the chloroplast membranes. This two-step process first converts phytol to phytyl phosphate and then to phytyl diphosphate .
  • Chemical Synthesis: Laboratory synthesis of phytyl diphosphate can be achieved through chemical methods that involve the coupling of appropriate phosphoric acid derivatives with phytol or its analogs under controlled conditions.

Phytyl diphosphate has various applications:

  • Agricultural Biotechnology: Due to its role in chlorophyll biosynthesis, phytyl diphosphate is important in developing crops with enhanced photosynthetic efficiency and stress resistance.
  • Nutraceuticals: As a precursor for vitamin E synthesis, it may have potential applications in dietary supplements aimed at improving health and preventing oxidative stress-related diseases.
  • Research: Phytyl diphosphate is utilized in studies related to plant metabolism, photosynthesis, and enzymatic functions within chloroplasts.

Research on phytyl diphosphate interactions has revealed its significance in metabolic pathways:

  • Enzyme Interactions: Studies show that phytyl diphosphate interacts with various enzymes involved in isoprenoid biosynthesis. For instance, it acts as a substrate for enzymes like phytyl-diphosphate:NADP+^+ oxidoreductase, indicating its role beyond just being a precursor for chlorophyll .
  • Metabolic Pathway Integration: Interaction studies highlight how phytyl diphosphate integrates into broader metabolic pathways involving terpenoids and other secondary metabolites, showcasing its versatility in plant biochemistry .

Phytyl diphosphate shares structural similarities with several other compounds. Below are some notable comparisons:

CompoundStructure TypeUnique Features
Geranyl diphosphateMonoterpenoidPrecursor for gibberellins; shorter carbon chain
Farnesyl diphosphateSesquiterpenoidInvolved in sterol biosynthesis; three double bonds
Geranylgeranyl diphosphateDiterpenoidPrecursor for carotenoids; longer carbon chain
Isopentenyl pyrophosphateIsoprenoidKey intermediate in the mevalonate pathway

Phytyl diphosphate's unique feature lies in its specific role as an immediate precursor to chlorophylls, distinguishing it from other similar compounds that serve different functions within plant metabolism.

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Wikipedia

Phytyl diphosphate

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C20 isoprenoids (diterpenes) [PR0104]

Dates

Modify: 2023-07-20

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